2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a heterocyclic organic compound characterized by a benzothiazole ring system. This compound is notable for its diverse applications in medicinal chemistry and materials science. The compound's IUPAC name reflects its structural complexity, indicating the presence of both a methyl group and a carboxylic acid functional group.
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid typically involves several key steps:
The reactions are usually conducted under acidic or basic conditions depending on the specific synthetic route chosen. The reaction conditions can significantly affect yield and purity, thus careful optimization is essential.
The molecular formula of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is , with a molecular weight of approximately 197.26 g/mol. The compound features a unique bicyclic structure with both nitrogen and sulfur atoms integrated into the ring system.
The compound undergoes various chemical reactions typical of carboxylic acids and heterocycles. These include:
These reactions are crucial for its use in synthesizing more complex organic molecules .
The mechanism of action for 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid varies based on its application:
Relevant data indicates that the compound exhibits moderate toxicity; therefore, handling precautions are advised .
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has several significant applications:
Research continues to explore its efficacy in various therapeutic contexts and its role in synthesizing novel compounds .
The benzothiazole nucleus—a privileged heterocyclic scaffold fusing benzene and thiazole rings—has undergone significant pharmacological evolution since its initial discovery. Early research focused primarily on aromatic benzothiazoles (e.g., 2-arylbenzothiazoles), renowned for their planar structures facilitating DNA intercalation and kinase inhibition [6] [9]. Notable milestones include the identification of tricyclic benzothiazoles as antitumor agents and the development of radioiodinated benzothiazole derivatives for diagnostic imaging of amyloid plaques in Alzheimer's disease. These discoveries cemented benzothiazoles as versatile pharmacophores capable of targeting diverse biological pathways, including angiogenesis, inflammation, and microbial pathogenesis [3] [6].
The shift toward partially saturated variants like 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS# 933733-23-4) emerged from limitations inherent to planar aromatic systems. Aromatic benzothiazoles frequently exhibited metabolic instability, poor aqueous solubility, and non-specific toxicity—challenges demanding structural innovation [3] [9]. Tetrahydrobenzothiazoles introduced conformational flexibility and enhanced polarity while retaining the core bioactivity of the benzothiazole framework. This compound specifically incorporates a carboxylic acid moiety at the 4-position of the saturated cyclohexene-fused ring, enabling unique ionic interactions and derivatization pathways (e.g., amide formation) unavailable to simpler analogues [2] [5]. Its synthesis and characterization (molecular weight: 197.26 g/mol, formula: C₉H₁₁NO₂S) reflect deliberate medicinal chemistry strategies to optimize drug-like properties while leveraging historical knowledge [1] [2].
Table 1: Key Historical Milestones in Benzothiazole-Based Drug Development
Era | Structural Class | Representative Compound | Primary Therapeutic Focus |
---|---|---|---|
1980s-1990s | Simple 2-arylbenzothiazoles | 2-(4-Aminophenyl)benzothiazole | Antimicrobial agents |
2000-2010 | Tricyclic benzothiazoles | Amino acid conjugates of benzo[d]thiazol-2-ylamines | Anticancer agents |
2010-Present | Saturated benzothiazoles | 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid | Multitargeted drug discovery |
The strategic saturation of the benzothiazole core addresses critical pharmacodynamic and pharmacokinetic limitations of aromatic predecessors:
Conformational & Electronic Effects:
Physicochemical & Pharmacokinetic Enhancements:
Table 2: Comparative Physicochemical Properties of Benzothiazole Systems
Property | Aromatic Benzothiazole (e.g., 2-phenylbenzothiazole) | Saturated Derivative (2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid) | Impact on Drug Profile |
---|---|---|---|
Molecular Planarity | High | Low (due to non-planar tetrahydro ring) | Reduced intercalation toxicity |
Polar Surface Area | ~30 Ų | 65.5 Ų | Enhanced aqueous solubility |
LogP | 3.5–4.0 | 1.51 | Improved membrane permeability |
Ionizable Groups | None (unless substituted) | Carboxylic acid (pKa ~4.5) | pH-dependent solubility & protein binding |
Metabolic Sites | Reactive C5-C6 double bond | Stable aliphatic carbons | Lower hepatotoxicity risk |
Pharmacological Implications:The tetrahydrobenzothiazole scaffold, particularly with C4-carboxylic acid substitution, enables engagement with polar biological targets inaccessible to hydrophobic aromatics. These include:
Recent patents (2015–2020) highlight tetrahydrobenzothiazole carboxylates as key intermediates for anticancer, antifibrotic, and neuroprotective agents, validating this structural class as a response to the evolving demands of targeted therapy development [6] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1